4-(2,5-Dimethoxyphenyl)butanoic acid
Description
Contextualization within Organic Chemistry and Medicinal Chemistry
4-(2,5-Dimethoxyphenyl)butanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. Structurally, it features a butanoic acid chain attached to a dimethoxy-substituted phenyl ring. This unique combination of a flexible acidic side chain and a rigid, electron-rich aromatic core makes it a versatile scaffold in organic synthesis. In medicinal chemistry, its structural motifs are found in a variety of biologically active molecules, suggesting its potential as a building block for the development of new therapeutic agents. Although extensive research specifically on this compound is not widely published, its constituent parts provide a strong basis for its scientific interest.
Significance of Aryl Butanoic Acid Derivatives in Drug Discovery and Development
The arylalkanoic acids, a class that includes aryl butanoic acid derivatives, represent one of the most significant groups of non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.com Prominent examples like Fenbufen and Butibufen underscore the therapeutic importance of the aryl butanoic acid scaffold. sigmaaldrich.com The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. sigmaaldrich.com
Beyond their well-established anti-inflammatory properties, aryl butanoic acid derivatives have been investigated for a wider range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. This broad spectrum of potential applications makes the aryl butanoic acid core a privileged structure in the ongoing quest for novel and more effective pharmaceuticals. The flexibility of the butanoic acid chain allows for various conformations, which can be crucial for binding to different biological targets.
General Overview of Dimethoxyphenyl Moiety Relevance in Bioactive Compounds
The dimethoxyphenyl moiety, particularly the 2,5-dimethoxy substitution pattern, is a key structural feature in a number of psychoactive compounds and potent serotonin (B10506) receptor agonists. This substitution pattern significantly influences the electronic properties of the aromatic ring, which in turn can dictate the molecule's interaction with biological receptors. For instance, many 4-substituted 2,5-dimethoxyphenethylamines are known to potently activate serotonin 5-HT2 receptors.
The presence of the two methoxy (B1213986) groups can affect a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical parameters in drug design. The specific positioning of these groups at the 2 and 5 positions creates a unique electronic and steric environment that can lead to high-affinity binding to specific protein targets. This makes the 2,5-dimethoxyphenyl group a valuable component in the design of new neurologically active agents and other targeted therapies.
Research Objectives and Scope of the Comprehensive Academic Outline
The primary objective of this article is to provide a thorough and scientifically grounded overview of this compound, based on the available chemical literature and an understanding of its structural components. The scope is strictly defined by the preceding sections, focusing on the compound's place in organic and medicinal chemistry, the significance of the aryl butanoic acid and dimethoxyphenyl moieties, and the potential for future research. This review will synthesize the existing knowledge on related structures to infer the potential properties and applications of this compound, while clearly indicating where direct research on the compound is limited. The aim is to provide a foundational understanding for researchers interested in exploring the synthesis, characterization, and potential biological activities of this intriguing molecule.
Detailed Research Findings
While specific, in-depth research focused exclusively on this compound is limited in publicly available scientific literature, its chemical properties can be inferred from its structure and data available from chemical suppliers.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16O4 | |
| Molar Mass | 224.25 g/mol | |
| Melting Point | 67-71 °C | |
| Boiling Point | 368.7°C at 760 mmHg |
| Density | 1.133 g/cm³ | |
These properties indicate that this compound is a solid at room temperature with a relatively high boiling point, consistent with a moderately sized organic molecule containing polar functional groups. Its structure suggests it would be soluble in organic solvents.
In the broader context of its structural class, research on related arylalkanoic acids has established their role as precursors or active compounds in various therapeutic areas. For instance, the metabolic activation of certain arylalkanoic acids to their corresponding acetic or propionic acid derivatives is a known pathway for producing active anti-inflammatory agents. sigmaaldrich.com This raises the possibility that this compound could serve as a prodrug that is metabolized in vivo to a more active species.
Furthermore, the 2,5-dimethoxyphenyl moiety is a well-studied pharmacophore. Structure-activity relationship (SAR) studies on various series of compounds containing this moiety have revealed the critical role of the methoxy groups' positions in determining biological activity, particularly at serotonin receptors. The electronic and steric influence of the 2,5-dimethoxy pattern often confers high affinity and, in some cases, selectivity for specific receptor subtypes. This body of research provides a strong rationale for investigating the biological targets of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKKXQVDSWSPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295557 | |
| Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |
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Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-11-0 | |
| Record name | 2,5-Dimethoxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | NSC 103058 | |
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| Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |
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Synthetic Methodologies for 4 2,5 Dimethoxyphenyl Butanoic Acid and Its Analogues
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(2,5-dimethoxyphenyl)butanoic acid, the most logical retrosynthetic disconnections involve the carbon-carbon bonds of the butanoic acid side chain and the bond connecting the side chain to the aromatic ring.
A primary disconnection can be made between the gamma-carbon of the butanoic acid chain and the aromatic ring. This leads to a key precursor, 1,4-dimethoxybenzene (B90301), and a four-carbon synthon that can be introduced via reactions such as Friedel-Crafts acylation. Another possible disconnection is at the carboxyl group, suggesting a precursor that could be carboxylated, for instance, via a Grignard reagent.
Based on these analyses, the principal precursors for the synthesis of this compound are identified as:
1,4-Dimethoxybenzene: The core aromatic starting material.
Succinic anhydride (B1165640): A common four-carbon electrophile for Friedel-Crafts acylation.
4-halobutyl derivatives: For Grignard reagent formation.
4-(2,5-dimethoxyphenyl)butanenitrile: As a precursor for hydrolysis to the carboxylic acid.
| Precursor | Synthetic Strategy |
|---|---|
| 1,4-Dimethoxybenzene and Succinic Anhydride | Friedel-Crafts Acylation |
| 1-bromo-3-(2,5-dimethoxyphenyl)propane | Grignard Reagent-Mediated Carboxylation |
| 4-(2,5-dimethoxyphenyl)butanenitrile | Hydrolysis of Nitrile |
Classical Organic Synthesis Routes for Butanoic Acid Derivatives
Several classical methods in organic synthesis can be effectively employed to construct this compound.
A widely used and efficient method for the synthesis of arylalkanoic acids is the Friedel-Crafts acylation. In this approach, 1,4-dimethoxybenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically occurs in an inert solvent like nitrobenzene (B124822) or carbon disulfide. The initial product is 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
The subsequent step involves the reduction of the keto group to a methylene (B1212753) group. Several reduction methods can be employed for this transformation:
Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).
Wolff-Kishner Reduction: This involves heating the ketone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol.
Catalytic Hydrogenation: The keto group can also be reduced by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. This method is often preferred due to its milder reaction conditions.
The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
The carboxylation of a Grignard reagent provides a direct route to introduce a carboxylic acid group. This synthesis would commence with the preparation of a suitable Grignard reagent from a halo-precursor. For instance, 1-bromo-3-(2,5-dimethoxyphenyl)propane could be treated with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent.
This organomagnesium compound is then reacted with carbon dioxide (in the form of dry ice or bubbled gas) to form a magnesium carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the desired this compound. It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.
Another classical approach is the hydrolysis of a nitrile precursor. The synthesis would first involve the preparation of 4-(2,5-dimethoxyphenyl)butanenitrile. This can be achieved through various methods, such as the nucleophilic substitution of a suitable haloalkane with a cyanide salt.
The nitrile group can then be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis: The nitrile is typically heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This process first forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Basic Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org This reaction produces a carboxylate salt and ammonia (B1221849). A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. libretexts.org
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Friedel-Crafts Acylation/Reduction | 1,4-Dimethoxybenzene, Succinic Anhydride, AlCl₃, Reducing Agent (e.g., Zn(Hg)/HCl or H₂/Pd-C) | High yields, readily available starting materials. | Harsh reaction conditions for reduction, potential for rearrangements. |
| Grignard Carboxylation | Halo-precursor, Mg, CO₂, H₃O⁺ | Direct introduction of the carboxyl group. | Requires anhydrous conditions, sensitive to functional groups. |
| Nitrile Hydrolysis | Nitrile precursor, H₃O⁺ or OH⁻/H₃O⁺ | Reliable for converting nitriles to carboxylic acids. | Preparation of the nitrile precursor might be multi-step. |
Stereoselective and Asymmetric Synthesis Strategies for Chiral Derivatives
The development of stereoselective and asymmetric syntheses is crucial for producing enantiomerically pure chiral derivatives of this compound, which may have specific biological activities.
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates, amino acids, and terpenes. Carbohydrates, with their multiple stereocenters, are particularly valuable starting materials for the synthesis of complex chiral molecules. numberanalytics.com
A hypothetical chiral pool approach to a chiral derivative of this compound could involve the use of a readily available sugar, such as D-glucose. Through a series of stereocontrolled reactions, the carbohydrate backbone can be modified to incorporate the 2,5-dimethoxyphenyl moiety and the butanoic acid side chain. This strategy allows for the transfer of the inherent chirality of the starting material to the final product, providing access to specific stereoisomers. While a direct documented synthesis of this compound derivatives from carbohydrates is not prevalent, the principles of chiral pool synthesis offer a promising avenue for future research in this area. numberanalytics.com
Catalytic Asymmetric Transformations (e.g., Lewis Acid-Promoted Reactions)
The generation of chiral centers in the synthesis of this compound analogues is of paramount importance, as the biological activity of such compounds is often stereospecific. Catalytic asymmetric transformations, particularly those promoted by chiral Lewis acids, offer an efficient route to enantiomerically enriched products.
Chiral Lewis acids (CLAs) function by coordinating to a substrate, thereby activating it towards nucleophilic attack and creating a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.org While specific examples for the asymmetric synthesis of this compound are not extensively documented, the principles of asymmetric catalysis can be applied to key bond-forming reactions in its synthesis.
One potential strategy involves the asymmetric Friedel-Crafts alkylation of 1,4-dimethoxybenzene with a suitable four-carbon electrophile bearing a prochiral center. The use of a chiral Lewis acid catalyst could induce enantioselectivity in the formation of the carbon-carbon bond at the benzylic position. For instance, chiral Lewis acids derived from metals like titanium, iron, or copper, complexed with chiral ligands, have been successfully employed in a variety of asymmetric alkylations. ethz.ch
Another approach is the catalytic asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor of the butanoic acid side chain. For example, the reaction of an organometallic reagent derived from 1,4-dimethoxybenzene with a chiral Michael acceptor, or the use of a chiral catalyst to mediate the addition of a standard nucleophile to an achiral unsaturated ester or amide, can establish the desired stereocenter.
A notable example of a Lewis acid-catalyzed regioselective synthesis involves the asymmetric addition of silyl (B83357) dienolates to fluorinated sulfinylimines, where the choice of the Lewis acid catalyst dictates the formation of different chiral α-fluoroalkyl amines with high diastereoselectivities. rsc.org Although not directly applied to the target molecule, this demonstrates the power of Lewis acids in controlling stereochemistry in addition reactions, a principle that can be extrapolated to the synthesis of chiral 4-arylbutanoic acids.
The development of novel chiral catalysts and their application in asymmetric synthesis is an ongoing area of research. beilstein-journals.org The first catalytic enantioselective propargylation of arenes, for instance, represents a significant milestone and provides a foundation for developing similar enantioselective alkylations with other electrophiles. beilstein-journals.org
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry is increasingly focused on the development of efficient, environmentally benign, and versatile methodologies. This section explores the application of Brønsted and Lewis acid catalysis, PEG-assisted synthesis, green chemistry principles, and multi-component reactions in the synthesis of this compound and its analogues.
Brønsted and Lewis Acid Catalyzed Reactions
Both Brønsted and Lewis acids are fundamental catalysts in organic synthesis and play a crucial role in the construction of the 4-arylbutanoic acid scaffold.
Lewis Acid Catalysis: The Friedel-Crafts reaction is a classic and powerful tool for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The synthesis of this compound can be readily achieved through the Lewis acid-catalyzed Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride. This reaction typically employs a strong Lewis acid like aluminum chloride (AlCl₃). wikipedia.org The resulting 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid can then be reduced to the target molecule using methods like the Clemmensen or Wolff-Kishner reduction. youtube.com
Recent advancements have focused on developing more efficient and milder Lewis acid catalysts. For instance, rare-earth metal Lewis acids, such as Eu(NTf₂)₃, have been shown to be effective catalysts for Friedel-Crafts acylation using carboxylic acids as acylating agents at high temperatures. researchgate.net Furthermore, intramolecular Friedel-Crafts reactions of 4-arylbutyric acids to form tetralones can be efficiently catalyzed by Lewis acids like Bi(NTf₂)₃ and various metal triflates. researchgate.net
Brønsted Acid Catalysis: Strong Brønsted acids can also catalyze Friedel-Crafts type reactions. beilstein-journals.org For example, the hydroarylation of styrenes and other activated double bonds with arenes is an efficient method for the synthesis of 1,1-diarylalkanes. beilstein-journals.org While not directly forming a butanoic acid, this demonstrates the potential of Brønsted acids in C-C bond formation involving aromatic rings.
PEG-Assisted and Green Chemistry Methodologies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Polyethylene glycol (PEG) has emerged as a benign and recyclable reaction medium and catalyst support in organic synthesis.
Green Chemistry in Friedel-Crafts Reactions: Traditional Friedel-Crafts reactions often utilize stoichiometric amounts of hazardous Lewis acids and volatile organic solvents. Greener alternatives are being actively explored. organic-chemistry.org For example, using methanesulfonic anhydride as a promoter for Friedel-Crafts acylation allows for the preparation of aryl ketones with minimal waste, containing no metallic or halogenated components. organic-chemistry.org Organocatalytic Friedel-Crafts arylation of aldehydes with indoles using N-heterocyclic iod(az)olium salts as halogen-bonding catalysts in water represents another green approach. rsc.org Lewis acid–surfactant-combined catalysts have also been developed for reactions in water. rsc.orgfao.org
PEG-Assisted Synthesis: PEG can be used as a solvent or a phase-transfer catalyst, often leading to improved reaction rates, yields, and easier product isolation. While specific applications of PEG in the synthesis of this compound are not widely reported, the functional groups within the target molecule are compatible with PEG-mediated reactions. For instance, PEGylation, the process of covalently attaching PEG chains to molecules, often involves reactions with carboxylic acids or amines, demonstrating the compatibility of these functional groups with PEG chemistry. creativepegworks.com The use of PEG with sulfoxide-containing side chains has been shown to enhance hydrophilicity and antifouling performance in nanomedicine applications, highlighting the versatility of modified PEGs. acs.org
Multi-component Reactions for Library Generation
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. MCRs are highly atom-economical and offer a rapid and efficient way to generate libraries of structurally diverse compounds.
Synthetic Routes for Structural Diversification and Derivative Generation
The ability to modify the structure of a lead compound is crucial for optimizing its biological activity. This section focuses on synthetic strategies for modifying the butanoic acid side chain of this compound.
Modifications on the Butanoic Acid Side Chain
The butanoic acid side chain offers several positions for chemical modification, allowing for the introduction of various functional groups to probe structure-activity relationships. The carboxylic acid group itself is a versatile handle for derivatization.
Derivatization of the Carboxylic Acid: The carboxyl group can be readily converted into a wide range of functional groups. Standard organic transformations can be used to prepare esters, amides, and other acid derivatives. Derivatization reagents such as 4-bromo-N-methylbenzylamine have been developed for the analysis of carboxylic acids via LC-MS, highlighting the reactivity of this functional group. nih.govnih.govresearchgate.netresearchgate.net Conjugation of butanoic acid to molecules like β-cyclodextrin has been achieved through the formation of an ester linkage. nih.gov
Functionalization of the Alkyl Chain: The alkyl chain of the butanoic acid moiety can also be functionalized. The alpha (α), beta (β), and gamma (γ) positions relative to the carboxyl group can be targeted for the introduction of substituents. wikipedia.org For example, the synthesis of (S)-4-chloro-3-hydroxybutanoate, a chiral synthon, demonstrates that hydroxylation and halogenation of the butanoic acid backbone are achievable. tum.de The reaction of 1,2,3,4-butanetetracarboxylic acid with cellulose (B213188) involves the esterification of the carboxyl groups, indicating that multiple carboxyl groups can be introduced and selectively reacted on a four-carbon chain. acs.org Asymmetric synthesis methodologies can be employed to introduce chirality at specific positions on the side chain, as seen in the synthesis of enantioenriched 2,5-disubstituted pyrrolidines, which can be considered cyclic analogues of functionalized butanoic acid derivatives. nih.govirb.hrnih.gov
Below is a table summarizing potential modifications on the butanoic acid side chain:
| Position of Modification | Type of Modification | Potential Functional Groups to Introduce |
| Carboxyl Group | Esterification | Alkyl esters, Aryl esters |
| Amidation | Primary amides, Secondary amides, Tertiary amides | |
| Reduction | Primary alcohol | |
| α-Position | Halogenation | Fluoro, Chloro, Bromo, Iodo |
| Alkylation | Methyl, Ethyl, etc. | |
| Hydroxylation | Hydroxyl | |
| β-Position | Hydroxylation | Hydroxyl |
| Amination | Amino | |
| γ-Position | Halogenation | Fluoro, Chloro, Bromo, Iodo |
| Hydroxylation | Hydroxyl |
Derivatization of the Dimethoxyphenyl Aromatic Ring
The 2,5-dimethoxyphenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's electronic and steric properties. The methoxy (B1213986) groups are activating and ortho-, para-directing. Given that the positions ortho to the methoxy groups are sterically hindered or already substituted, the most common site for substitution is the 4-position (para to the butanoic acid side chain).
Research into related 2,5-dimethoxyphenethylamine compounds has shown that introducing lipophilic substituents at the 4-position can modulate biological activity. nih.gov A common derivatization is bromination, which can be achieved using standard brominating agents. This modification introduces a polarizable and hydrophobic bromine atom. wikipedia.org The synthesis of such derivatives often starts with a pre-functionalized benzene (B151609) ring, such as 1,4-dibromo-2,5-dimethoxybenzene, which is then elaborated to introduce the butanoic acid side chain. nih.gov
Table 1: Potential Aromatic Ring Derivatives of this compound
| Derivative Name | Substituent at C4-Position | Synthetic Precursor Example |
|---|---|---|
| 4-(4-Bromo-2,5-dimethoxyphenyl)butanoic acid | -Br | 1,4-Dibromo-2,5-dimethoxybenzene |
| 4-(4-Nitro-2,5-dimethoxyphenyl)butanoic acid | -NO₂ | 1,4-Dimethoxy-2-nitrobenzene |
Incorporation into Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)
The carboxylic acid moiety of this compound serves as a versatile handle for the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocycles are prevalent scaffolds in medicinal chemistry.
1,3,4-Oxadiazole (B1194373) Synthesis
A predominant method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. nih.gov The general pathway commences with the conversion of this compound into its corresponding acid hydrazide. This is typically achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine hydrate. nih.gov The resulting hydrazide is then reacted with another carboxylic acid or an acid chloride in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to facilitate the ring closure. nih.govsciepub.comnih.gov
Esterification: this compound is converted to its methyl or ethyl ester.
Hydrazinolysis: The ester reacts with hydrazine hydrate (N₂H₄·H₂O) to form 4-(2,5-Dimethoxyphenyl)butanehydrazide.
Acylation: The butanehydrazide is acylated with a desired aromatic or aliphatic acid chloride.
Cyclodehydration: The resulting diacylhydrazine is heated with a dehydrating agent like POCl₃ to yield the 1,3,4-oxadiazole derivative. nih.gov
1,3,4-Thiadiazole (B1197879) Synthesis
The synthesis of 1,3,4-thiadiazole derivatives from this compound also follows well-established routes. A common approach involves the cyclization of thiosemicarbazide (B42300) precursors. jocpr.com The carboxylic acid is reacted with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, which promotes the cyclization to form a 2-amino-5-substituted-1,3,4-thiadiazole. jocpr.commdpi.com
An alternative and widely used method starts from the corresponding acid hydrazide, 4-(2,5-Dimethoxyphenyl)butanehydrazide. sbq.org.br The acid hydrazide is reacted with carbon disulfide (CS₂) in a basic medium (e.g., potassium hydroxide) to form a dithiocarbazate salt. Subsequent heating of this intermediate, often in the presence of a dehydrating acid, leads to the formation of the 5-substituted-1,3,4-thiadiazole-2-thiol. nih.gov
Table 2: General Conditions for Heterocycle Formation
| Heterocycle | Key Intermediate | Primary Reagents for Cyclization | Typical Conditions |
|---|---|---|---|
| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Reflux, 3-6 hours |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated Sulfuric Acid (H₂SO₄) | Heating |
Advanced Spectroscopic and Chromatographic Characterization of 4 2,5 Dimethoxyphenyl Butanoic Acid
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the interaction of molecules with electromagnetic radiation, causing transitions between these vibrational levels. The resulting spectra provide a unique molecular fingerprint, revealing the presence of specific functional groups and structural motifs.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation by 4-(2,5-Dimethoxyphenyl)butanoic acid results in characteristic vibrational modes. The spectrum is dominated by features arising from the carboxylic acid, the dimethoxy-substituted benzene (B151609) ring, and the aliphatic butanoic acid chain.
A key feature in the FT-IR spectrum is the very broad absorption band typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense absorption band, generally found between 1710 and 1760 cm⁻¹. researchgate.net
The aromatic portion of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450–1600 cm⁻¹ range. The presence of methoxy (B1213986) (–OCH₃) groups is confirmed by C-O stretching bands, which are typically strong and appear in the 1000–1300 cm⁻¹ region. The aliphatic (CH₂) groups of the butanoic acid chain produce characteristic C-H stretching bands between 2850 and 2960 cm⁻¹.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O–H stretch (Carboxylic acid) | 2500–3300 | Broad, Strong |
| C–H stretch (Aromatic) | 3000–3100 | Medium |
| C–H stretch (Aliphatic CH₂) | 2850–2960 | Medium-Strong |
| C=O stretch (Carboxylic acid) | 1710–1760 | Strong, Sharp |
| C=C stretch (Aromatic ring) | 1450–1600 | Medium-Weak |
| C–O stretch (Aryl ether) | 1200–1275 (asymmetric), 1020–1075 (symmetric) | Strong |
| O–H bend (Carboxylic acid) | 1300–1440 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. Vibrational modes that result in a change in molecular polarizability are Raman active. For this compound, symmetric vibrations and those involving non-polar bonds tend to produce strong Raman signals.
The symmetric stretching of the aromatic ring is expected to produce a strong band in the Raman spectrum. researchgate.net The C=O stretching vibration is also Raman active, typically appearing around 1665 cm⁻¹. researchgate.net Other notable signals would include the C-H stretching modes of the aromatic and aliphatic portions, as well as the C-C stretching modes of the benzene ring and the butanoic acid chain. researchgate.net
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C–H stretch (Aromatic/Aliphatic) | 2800–3100 | Strong |
| C=O stretch (Carboxylic acid) | ~1665 | Medium |
| C=C stretch (Aromatic ring, symmetric) | ~1600 | Strong |
| C–C stretch (Aliphatic chain) | 800–1200 | Medium |
| CCC in-plane bend | ~420 | Weak-Medium |
For a precise assignment of complex vibrational spectra, Vibrational Energy Distribution Analysis (VEDA) is an indispensable computational tool. nih.gov VEDA is used in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the potential energy distribution (PED) of theoretical vibrational spectra. nih.govresearchgate.net
The VEDA program automatically processes output from computational chemistry software (like Gaussian) and helps in defining a set of local mode coordinates. nih.gov It then calculates the contribution of each of these internal coordinates (such as stretching, bending, and torsion) to each calculated normal vibrational mode. openaccesspub.org This allows for an unambiguous assignment of spectral bands, which can be challenging in molecules with many atoms where vibrational modes are often coupled and cannot be described by a single functional group's motion. researchgate.net The program can optimize the coordinates to maximize the contributions, leading to a more intuitive and accurate description of the molecular vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationship of atoms.
The ¹H NMR spectrum of this compound provides a wealth of structural information. The number of signals corresponds to the number of chemically non-equivalent protons, their integration gives the ratio of protons in each environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.info
The spectrum is expected to show distinct signals for the protons of the carboxylic acid, the aromatic ring, the two methoxy groups, and the three methylene (B1212753) groups of the side chain. The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield, often above 10 ppm. docbrown.info The two methoxy groups (–OCH₃) should appear as sharp singlets, likely around 3.7-3.9 ppm. The three protons on the aromatic ring are chemically distinct and would appear as a complex set of multiplets in the aromatic region (typically 6.7-7.2 ppm). The three methylene groups (–CH₂–) of the butanoic acid chain would show characteristic splitting patterns: a triplet for the CH₂ group adjacent to the aromatic ring, a triplet for the CH₂ group adjacent to the carbonyl group, and a multiplet (a sextet or quintet) for the central CH₂ group. docbrown.info
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|
| -COOH | > 10.0 | 1H | Broad Singlet |
| Ar-H | 6.7–7.0 | 3H | Multiplet |
| -OCH₃ | ~3.8 | 6H | Singlet |
| Ar-CH₂- | ~2.6 | 2H | Triplet (t) |
| -CH₂-COOH | ~2.4 | 2H | Triplet (t) |
| -CH₂-CH₂-CH₂- | ~1.9 | 2H | Multiplet (m) |
The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environment. In the ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield, typically in the range of 175–185 ppm. docbrown.info The six aromatic carbons will produce signals in the 110–160 ppm region, with the two carbons directly attached to the oxygen atoms of the methoxy groups being the most downfield in this range. The carbons of the two methoxy groups will appear around 55–60 ppm. The three aliphatic carbons of the butanoic acid chain will be the most shielded, appearing furthest upfield, generally between 20 and 40 ppm. docbrown.info
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 175–185 |
| Ar–C (quaternary, attached to OCH₃) | 150–160 |
| Ar–C (quaternary, attached to alkyl chain) | 125–140 |
| Ar–CH | 110–125 |
| -OCH₃ | 55–60 |
| -CH₂-COOH | 30–40 |
| Ar-CH₂- | 25–35 |
| -CH₂-CH₂-CH₂- | 20–30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed structural information by revealing correlations between different nuclei within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. nih.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, the COSY spectrum would show correlations between the adjacent methylene protons in the butanoic acid side chain (H-2' with H-3', and H-3' with H-4'). It would also reveal the coupling between adjacent protons on the aromatic ring (H-3 with H-4 and H-4 with H-6, depending on the coupling constants).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. emerypharma.comsdsu.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal for the aromatic H-3 would show a cross-peak with the carbon signal for C-3. This technique is crucial for differentiating the various CH, CH₂, and CH₃ groups in the molecule. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. emerypharma.com For example, the protons of the methoxy groups (OCH₃) would show correlations to the aromatic carbons they are attached to (C-2 and C-5). The methylene protons at C-4' would show correlations to the aromatic carbons C-1 and C-6, confirming the connection point of the side chain to the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 1 | - | ~130 | - | - | H-3, H-4', H-6 |
| 2 | - | ~153 | - | - | H-3, 2-OCH₃ |
| 3 | ~6.7 | ~112 | H-4 | C-3 | C-1, C-2, C-4, C-5 |
| 4 | ~6.8 | ~118 | H-3, H-6 | C-4 | C-2, C-5, C-6 |
| 5 | - | ~153 | - | - | H-4, H-6, 5-OCH₃ |
| 6 | ~6.7 | ~113 | H-4 | C-6 | C-1, C-2, C-4, C-5 |
| 1' (C=O) | - | ~179 | - | - | H-2', H-3' |
| 2' (CH₂) | ~2.3 | ~34 | H-3' | C-2' | C-1', C-3', C-4' |
| 3' (CH₂) | ~1.9 | ~26 | H-2', H-4' | C-3' | C-1', C-2', C-4' |
| 4' (CH₂) | ~2.6 | ~29 | H-3' | C-4' | C-1, C-2', C-3', C-6 |
| 2-OCH₃ | ~3.8 | ~56 | - | C-2-OCH₃ | C-2 |
| 5-OCH₃ | ~3.8 | ~56 | - | C-5-OCH₃ | C-5 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a core analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₆O₄) is 224.25 g/mol .
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺•) which can then undergo fragmentation. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Another common fragmentation for butyric acid derivatives is the McLafferty rearrangement, which for this compound would result in a characteristic ion at m/z 60. miamioh.edu Alpha-cleavage next to the aromatic ring is also a likely fragmentation pathway.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
| m/z Value | Proposed Fragment Ion | Description |
| 224 | [C₁₂H₁₆O₄]⁺• | Molecular Ion (M⁺•) |
| 207 | [C₁₂H₁₅O₃]⁺ | Loss of hydroxyl radical (•OH) |
| 179 | [C₁₁H₁₅O₂]⁺ | Loss of carboxyl radical (•COOH) |
| 166 | [C₉H₁₀O₂]⁺• | Cleavage of the butyric acid side chain |
| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage with hydrogen rearrangement |
| 137 | [C₈H₉O₂]⁺ | Tropylium ion formation after benzylic cleavage |
| 60 | [C₂H₄O₂]⁺• | McLafferty rearrangement product |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Applications
GC-MS is a powerful tool for identifying and quantifying small, volatile, and thermally stable molecules in complex biological matrices, making it suitable for metabolomic studies. escholarship.org Since this compound is a non-volatile carboxylic acid, a derivatization step is necessary to increase its volatility for GC analysis. escholarship.org This typically involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.
In a metabolomics workflow, biological samples (e.g., urine or plasma) would undergo an extraction procedure to isolate metabolites. mdpi.com The extract is then dried and derivatized before being injected into the GC-MS system. The compound would be identified based on its specific retention time and the unique fragmentation pattern of its derivatized form in the mass spectrometer. This approach can be used to detect this compound if it is present as a metabolite of a parent drug or as an endogenous compound. mdpi.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification
LC-MS/MS is the gold standard for the sensitive and selective quantification of specific compounds in complex mixtures like biological fluids. mdpi.com This technique is particularly well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. uab.edu
A targeted quantification method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.gov In this setup, the first quadrupole (Q1) is set to select the precursor ion of the target compound (e.g., the protonated molecule [M+H]⁺ at m/z 225.1). This ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) is set to monitor for specific, characteristic product ions. uab.edu This two-stage mass filtering provides exceptional selectivity and sensitivity. The analysis of the structurally similar compound 4-bromo-2,5-dimethoxyphenylacetic acid demonstrates the utility of LC-MS/MS for quantifying such molecules in human plasma. nih.gov
Table 3: Hypothetical LC-MS/MS Parameters for Targeted Quantification.
| Parameter | Value |
| Chromatography | Reversed-Phase (e.g., C18 column) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 225.1 ([M+H]⁺) |
| Product Ion 1 (Q3 - Quantifier) | m/z 179.1 ([M+H - HCOOH]⁺) |
| Product Ion 2 (Q3 - Qualifier) | m/z 151.1 ([M+H - HCOOH - C₂H₄]⁺) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov Unlike nominal mass spectrometry which provides integer masses, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z values to several decimal places.
For this compound (C₁₂H₁₆O₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 225.1121 Da. An HRMS measurement that yields a mass very close to this theoretical value (typically with an error of less than 5 parts per million, ppm) provides strong evidence for the compound's elemental formula, C₁₂H₁₇O₄⁺. This high degree of certainty is crucial for identifying unknown compounds or confirming the identity of synthesized molecules. mdpi.com
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of this compound. A robust HPLC method requires careful development and validation. longdom.org
Method Development: A reversed-phase HPLC method would be most suitable for this compound. sielc.com
Stationary Phase: A C18 or C8 column is typically effective for separating moderately polar aromatic compounds. researchgate.netmdpi.com
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with an acidic modifier like 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated and well-retained) and an organic solvent (e.g., acetonitrile or methanol) is common. mdpi.comcnrs.fr
Detection: The dimethoxyphenyl chromophore allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector, likely at a wavelength around 210 nm or 280-290 nm. longdom.org
Method Validation: Once developed, the method would be validated according to ICH guidelines to ensure its reliability. researchgate.net Key validation parameters include:
Selectivity: The ability to resolve the analyte peak from other components.
Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a specific range.
Precision: The closeness of agreement between a series of measurements (assessed as intra-day and inter-day variability). mdpi.com
Accuracy: The closeness of the measured value to the true value. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. mdpi.com
Table 4: Example HPLC Method Parameters and Validation Criteria.
| Parameter | Specification |
| Method Parameters | |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Validation Criteria | |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD%) | ≤ 2% |
| Accuracy (Recovery %) | 98-102% |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of organic compounds like this compound. This enhancement is primarily due to the use of columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. sielc.com
For the analysis of this compound, a reversed-phase UPLC method is typically employed. This method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile or methanol (B129727) and water, often with an acid modifier like formic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and better retention. sielc.com The high pressure and reduced particle size in UPLC systems result in narrower peaks and a much shorter analysis time compared to conventional HPLC. researchgate.netnih.gov
A typical UPLC method for this compound would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the efficient elution of the target compound while separating it from potential impurities with different polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance over a range of UV wavelengths, or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation. researchgate.net
Table 1: Representative UPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 30% B to 95% B over 3 minutes |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| Detection | PDA at 220 nm and 280 nm |
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a specialized liquid chromatography technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.com
However, this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups), and therefore, it does not have enantiomers. As a result, chiral chromatography is not an applicable technique for assessing its "enantiomeric" purity. Standard chromatographic methods like the UPLC method described above are sufficient to determine its chemical purity by separating it from other achiral impurities.
For related chiral compounds, such as β-amino-β-(4-bromophenyl) propionic acid, chiral HPLC methods are essential for evaluating enantiomeric purity. tsijournals.com These methods often employ specialized columns, like the (R,R) Whelk-O1 column, which can effectively resolve the R and S enantiomers, allowing for their individual quantification. tsijournals.com The development of such methods is crucial in pharmaceutical research where enantiomers of a drug can have different pharmacological activities. americanpharmaceuticalreview.comnih.gov
Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration
As this compound is achiral, the concept of absolute configuration does not apply. Nevertheless, SCXRD can provide invaluable information about its molecular structure and packing in the solid state. By analyzing the diffraction pattern of a single crystal, one can elucidate how the molecules arrange themselves in the crystal lattice and identify intermolecular interactions such as hydrogen bonding.
Table 2: Representative Crystallographic Data (based on a similar compound)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆O₄ |
| Formula Weight | 224.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~24.3 |
| b (Å) | ~4.6 |
| c (Å) | ~19.7 |
| β (°) | ~109.2 |
| Volume (ų) | ~2109 |
| Z | 8 |
Data is representative and based on the structure of 3-(2,5-dimethoxyphenyl)propionic acid for illustrative purposes. nih.gov
Powder X-ray Diffraction for Crystalline Form Assessment
Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a fine powder containing a large number of small crystallites. rsc.org The primary application of PXRD is to identify the crystalline phase of a material and to assess its purity and crystallinity. researchgate.net
Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal structure. rsc.org The pattern consists of a series of diffraction peaks at specific angles (2θ), with the position and intensity of the peaks being characteristic of the crystal lattice. This technique is particularly useful for identifying different polymorphic forms of a compound, which are different crystalline arrangements of the same molecule that can have different physical properties.
For this compound, PXRD would be used to confirm that a synthesized batch consists of the desired crystalline form and is free from amorphous content or other crystalline impurities. The sharpness of the diffraction peaks can also provide an indication of the degree of crystallinity and the size of the crystallites.
Table 3: Hypothetical PXRD Peak List
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 8.5 | 45 |
| 12.8 | 100 |
| 17.1 | 80 |
| 21.5 | 65 |
| 25.7 | 90 |
This data is hypothetical and for illustrative purposes only.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis, also known as combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a sample. The results are then compared to the theoretical values calculated from the molecular formula to verify the elemental composition and purity of the compound.
For this compound, with the molecular formula C₁₂H₁₆O₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ), and the molecular weight of the compound (224.25 g/mol ). sigmaaldrich.com The experimental values obtained from the analysis should be in close agreement (typically within ±0.4%) with the calculated values to confirm the identity and purity of the synthesized compound.
Table 4: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 64.27 | 64.15 |
| Hydrogen (H) | 7.19 | 7.25 |
| Oxygen (O) | 28.54 | 28.60 |
Experimental values are representative examples.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. mdpi.com The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores. mdpi.com
The primary chromophore in this compound is the 2,5-dimethoxyphenyl ring. Aromatic rings exhibit characteristic strong absorption bands in the UV region due to π → π* electronic transitions. copernicus.org The presence of the two methoxy (-OCH₃) groups, which are auxochromes, on the benzene ring influences the position and intensity of these absorption bands. These electron-donating groups typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.
The UV-Vis spectrum of this compound in a solvent like methanol or ethanol (B145695) is expected to show one or more strong absorption peaks in the range of 200-300 nm, corresponding to the π → π* transitions of the substituted aromatic ring. A weaker absorption band corresponding to an n → π* transition of the carbonyl group in the carboxylic acid may also be observed, though it is often obscured by the much stronger aromatic absorptions. mdpi.com
Table 5: Expected UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~225 | High | π → π* | Phenyl Ring |
| ~290 | Moderate | π → π* | Phenyl Ring |
Data is based on typical values for dimethoxybenzene derivatives.
Biological Activities and Pharmacological Potential of 4 2,5 Dimethoxyphenyl Butanoic Acid and Its Analogues
In Vitro Cytotoxicity and Anticancer Efficacy
Analogues featuring the dimethoxyphenyl moiety have demonstrated notable efficacy against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms that include the inhibition of critical cellular processes, leading to cell cycle disruption and programmed cell death.
The antiproliferative potential of dimethoxyphenyl analogues has been evaluated across a range of human cancer cell lines. For instance, a series of new dimethoxyaryl-sesquiterpene derivatives were synthesized and tested for their cytotoxic activity. Among these, compounds featuring 2,4-dimethoxy, 3,4-dimethoxy, and 2,5-dimethoxy substitutions were evaluated. The study suggested a structure-activity relationship where the position of the methoxy (B1213986) groups influenced cytotoxic potency, with the 3,4-dimethoxy analogue showing the highest potency against the MCF-7 breast cancer cell line. nih.gov
Another study on a diamine-PEGylated oleanolic acid derivative, OADP, demonstrated potent and selective cytotoxicity against the HepG2 human hepatoma cell line. mdpi.com The viability of HepG2 cells was significantly reduced upon treatment, with a 50% inhibitory concentration (IC50) of just 0.14 µg/mL. mdpi.com This highlights the efficacy of specific structural modifications in enhancing cytotoxic effects against liver cancer cells.
| Compound/Analogue | Cancer Cell Line | IC50 Value | Source |
| Diamine-PEGylated Oleanolic Acid (OADP) | HepG2 | 0.14 µg/mL | mdpi.com |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa | 0.047-0.90 µM | tandfonline.com |
| 2-anilino triazolopyrimidine (3d) | HeLa | 30-43 nM | mdpi.com |
| 2-anilino triazolopyrimidine (3d) | A549 | 30-43 nM | mdpi.com |
A primary mechanism underlying the anticancer activity of many dimethoxyphenyl and trimethoxyphenyl analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. tandfonline.commdpi.comacs.org These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules, which are essential for mitotic spindle formation and cell division. tandfonline.comacs.org
For example, a series of pyridine-bridged analogues of Combretastatin-A4, a potent natural tubulin inhibitor featuring a trimethoxyphenyl ring, were synthesized and evaluated. acs.org Similarly, a study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines identified a lead compound, 9p, that exhibited effective, concentration-dependent inhibition of tubulin polymerization, similar to Combretastatin A-4 (CA-4). tandfonline.com Another class of compounds, 2-anilino triazolopyrimidines containing a 3,4,5-trimethoxyphenyl group, also proved to be potent inhibitors. mdpi.com The most active derivative, compound 3d, was a powerful inhibitor of tubulin polymerization with an IC50 of 0.45 µM and strongly inhibited the binding of colchicine to tubulin by 72%. mdpi.com
| Compound/Analogue | Activity | IC50 / % Inhibition | Source |
| Combretastatin-A4 (CA-4) | Tubulin Polymerization Inhibition | 35% inhibition at 1 µM | acs.org |
| 2-anilino triazolopyrimidine (3d) | Tubulin Polymerization Inhibition | 0.45 µM | mdpi.com |
| 2-anilino triazolopyrimidine (3d) | Colchicine Binding Inhibition | 72% inhibition at 5.0 µM | mdpi.com |
The inhibition of tubulin polymerization directly leads to disruptions in the cell cycle, typically causing an arrest in the G2/M phase, which is followed by the induction of apoptosis (programmed cell death). tandfonline.com Mechanistic studies on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated that the lead compound 9p caused G2/M phase cell cycle arrest and subsequent apoptosis in HeLa cells. tandfonline.com
Similarly, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, a resveratrol (B1683913) analogue, was identified as a potent antiproliferative agent that induces G2/M phase cell cycle arrest in HeLa cells. nih.govcolab.ws This arrest was associated with changes in the expression of G2/M-related proteins. nih.govcolab.ws Following cell cycle arrest, the compound triggered both the intrinsic and extrinsic pathways of apoptosis, evidenced by the activation of caspases, release of cytochrome c from mitochondria, and altered expression of Bcl-xl and Fas/Fas-L proteins. nih.govcolab.ws The diamine-PEGylated oleanolic acid derivative (OADP) also induced a high percentage of apoptosis (74–95%) in HepG2 cells, operating through both the death receptor and mitochondrial apoptotic pathways. mdpi.com
Anti-inflammatory Properties and Immunomodulation
Analogues containing the dimethoxyphenyl scaffold have also been investigated for their anti-inflammatory activities. Their mechanisms often involve the inhibition of key enzymes and pathways that mediate inflammatory responses.
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in numerous inflammatory diseases. nih.gov Therefore, inhibitors of LTA4H are considered promising anti-inflammatory agents. While direct data on 4-(2,5-Dimethoxyphenyl)butanoic acid is scarce, related butanoic acid derivatives have been developed as potent LTA4H inhibitors. One such example is 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051), which was found to be a potent inhibitor of LTA4H both in vitro (45 nM) and in human whole blood (37 nM). researchgate.net The development of such compounds demonstrates that the butanoic acid scaffold can be effectively utilized to design inhibitors that block the production of LTB4. researchgate.net
The anti-inflammatory effects of dimethoxyphenyl analogues have been confirmed in various in vitro models. A study on (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), isolated from Zingiber cassumunar, showed potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways. nih.gov Another compound from the same plant, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, also exerted significant inhibition on prostaglandin (B15479496) biosynthesis in carrageenin-induced rat pleurisy models. nih.gov
Further studies on methoxyphenyl-based chalcone (B49325) derivatives demonstrated their ability to suppress inflammatory responses in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. researchgate.net One of the most active compounds, 2f, exhibited high anti-inflammatory activity by inhibiting nitric oxide (NO) production (IC50 = 11.2 µM) and suppressing the expression of iNOS, COX-2, and the NF-κB pathway. researchgate.net Additionally, a series of thiophene (B33073) analogues incorporating a 3,4-dimethoxy cinnamic acid moiety showed significant in vitro anti-inflammatory activity through protein denaturation and HRBC membrane stabilization methods. japsonline.com
| Compound/Analogue | In Vitro Model | Finding | Source |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Collagen-induced platelet aggregation | IC50 = 0.35 mM | nih.gov |
| Methoxyphenyl chalcone (2f) | LPS-induced RAW264.7 cells | NO Inhibition IC50 = 11.2 µM | researchgate.net |
| 3,4-dimethoxy cinnamic acid derivatives | Protein denaturation & HRBC membrane stabilization | Significant anti-inflammatory activity | japsonline.com |
Antimicrobial Activity Profile
The antimicrobial potential of compounds structurally related to this compound has been explored against a range of pathogenic microorganisms. These studies indicate that the butanoic acid scaffold and the presence of methoxy groups on a phenyl ring are important features for antimicrobial activity.
Derivatives of butanoic acid have demonstrated notable antibacterial effects. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which are structurally distinct but share the butanoic acid core, have shown significant activity against Gram-positive bacteria, including multidrug-resistant strains. Several of these compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA). nih.gov The activity of these compounds was found to be comparable to the antibiotic norfloxacin. nih.gov
In another study, benzo[b]furan derivatives containing dimethoxyphenyl groups also displayed excellent activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net While specific MIC values were not detailed in the abstract, the activity was highlighted as significant. researchgate.net
The following table summarizes the antibacterial activity of selected butanoic acid analogues.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus RN 4220 | 2 | nih.gov |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus RN 4220 | 2 | nih.gov |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus KCTC 503 | 4 | nih.gov |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-methylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus KCTC 503 | 4 | nih.gov |
The antifungal properties of butanoic acid analogues have also been investigated. For example, 4-thiatetradecanoic acid, a butanoic acid derivative, showed weak activity against Candida albicans, Cryptococcus neoformans, and Aspergillus niger with MIC values ranging from 4.8 to 12.7 mM. nih.gov However, α-substitution on this molecule significantly enhanced its antifungal potency. nih.gov
In the realm of antiviral research, butanoic acid derivatives have been explored as well. A study on the synthesis and bioactivity of novel butanoic acid derivatives highlighted their potential as antiviral agents, though specific antiviral data was not provided in the abstract. biointerfaceresearch.com Other related structures, such as 4-substituted 2,4-dioxobutanoic acids, have been identified as inhibitors of the influenza virus.
The table below presents the antifungal activity of a butanoic acid analogue.
| Compound/Analogue | Fungal Strain | MIC (mM) | Reference |
| 4-Thiatetradecanoic acid | Candida albicans | 4.8-12.7 | nih.gov |
| 4-Thiatetradecanoic acid | Cryptococcus neoformans | 4.8-12.7 | nih.gov |
| 4-Thiatetradecanoic acid | Aspergillus niger | 4.8-12.7 | nih.gov |
Antioxidant Potentials
The antioxidant capacity of chemical compounds is a significant area of pharmacological research. Phenolic compounds, including those with methoxy substitutions, are often recognized for their ability to scavenge free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. mdpi.comresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. mdpi.com A lower IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) indicates a higher antioxidant activity. researchgate.net
While specific DPPH assay results for this compound are not available, studies on analogues with methoxyphenyl groups suggest potential antioxidant properties. The position and number of hydroxyl and methoxy groups on the phenyl ring significantly influence the antioxidant capacity. nih.gov For instance, compounds with 3,5-dialkoxy-4-hydroxyl or 3,5-di-tert-butyl-4-hydroxyl groups have demonstrated strong DPPH radical-scavenging abilities. mdpi.com
The following table shows the DPPH radical scavenging activity for some phenolic compounds, which can be considered as structural fragments or analogues.
| Compound/Analogue | DPPH IC50 (µM) | Reference |
| 3,5-dihydroxybenzoic acid | - | nih.gov |
| Gentisic acid | - | nih.gov |
| 3,4-dihydroxybenzoic acid | - | nih.gov |
| Gallic acid | - | nih.gov |
| Syringic acid | - | nih.gov |
| Vanillic acid | - | researchgate.net |
| Ascorbic acid (Standard) | - | science.gov |
| n-Propylgallate (Standard) | 30.12 ± 0.27 | science.gov |
Note: Specific IC50 values for all listed compounds were not available in the cited abstracts.
Information regarding the cellular antioxidant activity of this compound or its close analogues is not available in the reviewed scientific literature. Cellular antioxidant activity assays are crucial for understanding the potential of a compound to protect cells from oxidative stress in a biological system. Such studies would provide more physiologically relevant data on the antioxidant efficacy of this compound and its derivatives.
Enzyme Inhibition and Receptor Antagonism
The therapeutic potential of chemical compounds is often rooted in their ability to selectively interact with biological macromolecules, thereby modulating their function. In this context, the inhibition of specific enzymes and the antagonism of cell surface receptors are key mechanisms through which drugs exert their effects. This section explores the documented activities of this compound and its structural analogues against several important biological targets, including enzymes involved in metabolic regulation and a key receptor in blood pressure control.
α-Glucosidase and α-Amylase Inhibition for Antihyperglycemic Effects
The management of postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes, is a significant therapeutic goal. One established strategy involves the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can help to moderate the rise in blood glucose levels after a meal.
While specific studies on the α-glucosidase and α-amylase inhibitory activities of this compound itself are not extensively documented in publicly available research, the broader class of methoxy-substituted phenolic and benzenoid compounds has been a subject of interest in the search for novel antihyperglycemic agents. For instance, various synthetic and natural compounds containing dimethoxy-substituted phenyl rings have been investigated for their potential to inhibit these digestive enzymes. The structural features of the 2,5-dimethoxy substitution pattern on the phenyl ring, coupled with the butanoic acid side chain, provide a scaffold that could be explored for its interaction with the active sites of these enzymes. Further research, including the synthesis and biological evaluation of a series of analogues, would be necessary to elucidate the specific structure-activity relationships and to determine if this chemical motif can be optimized for potent and selective inhibition of α-glucosidase and α-amylase.
Urease Enzyme Inhibition Studies
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In medicine, the inhibition of bacterial urease is a key target in the treatment of infections caused by pathogens such as Helicobacter pylori, where the enzyme's activity is crucial for the bacterium's survival in the acidic environment of the stomach. In agriculture, urease inhibitors can prevent the rapid breakdown of urea-based fertilizers, reducing nitrogen loss and environmental pollution.
Research into the urease inhibitory potential of compounds related to this compound has shown some promising leads. For example, studies on various aryl urea and triazole derivatives have indicated that the presence of methoxy substituents on a phenyl ring can have a positive effect on their urease inhibitory activity. While direct testing of this compound is not widely reported, the exploration of its derivatives and analogues could reveal compounds with significant urease-inhibiting properties. The design of such inhibitors often focuses on moieties that can interact with the nickel ions in the active site of the urease enzyme.
Angiotensin-II Receptor Antagonism and Antihypertensive Activity
The renin-angiotensin system plays a critical role in the regulation of blood pressure. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor. Antagonists of this receptor, commonly known as angiotensin II receptor blockers (ARBs), are a major class of drugs used to treat hypertension.
The structural features of this compound, particularly the substituted phenyl ring and the carboxylic acid group, bear some resemblance to the pharmacophoric elements present in certain classes of non-peptide angiotensin II receptor antagonists. The development of ARBs has often involved the exploration of various aromatic scaffolds that can mimic the binding of angiotensin II to its receptor. While there is no direct evidence in the reviewed literature of this compound or its immediate analogues being potent AT1 receptor blockers, the chemical scaffold presents a potential starting point for the design and synthesis of novel antihypertensive agents. Further molecular modeling and experimental studies would be required to evaluate the affinity of this compound and its derivatives for the angiotensin II receptor and to determine their potential as antihypertensive agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of the Butanoic Acid Chain Length and Substitution on Bioactivity
The butanoic acid moiety is a key feature of the molecule, and its length and substitution pattern can significantly impact biological activity. The length of the alkyl chain in ω-phenylalkanoic acids has been shown to modulate various physicochemical and biological properties. wikipedia.orgresearchgate.net
Generally, increasing the alkyl chain length can alter the hydrophobicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in a series of fatty acid ionic liquids, an increase in the alkyl group chain length of the fatty acid anion was strongly related to an increase in antimicrobial toxicity. researchgate.net Conversely, for other biological targets, there may be an optimal chain length for activity, with shorter or longer chains leading to decreased efficacy. This is often due to the specific steric and hydrophobic requirements of the target binding site.
Table 1: General Influence of Alkyl Chain Length on Bioactivity of Phenylalkanoic Acid Analogs
| Chain Length Variation | General Effect on Bioactivity | Rationale |
| Shortening the chain | May decrease binding affinity if hydrophobic interactions are critical. | Reduced hydrophobic contact with the target protein. |
| Lengthening the chain | Can increase binding affinity up to an optimal length, beyond which activity may decrease. | Enhanced hydrophobic interactions, but excessive length can lead to steric hindrance or unfavorable conformations. |
| Introducing substituents | Can increase or decrease activity depending on the nature and position of the substituent. | Alters steric, electronic, and hydrophobic properties, potentially improving target complementarity or introducing unfavorable interactions. |
Impact of Dimethoxy Substitution Pattern on Molecular Interactions and Efficacy
The 2,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant of the molecule's electronic properties and its potential interactions with biological targets. The position and number of methoxy (B1213986) groups on an aromatic ring can significantly influence antioxidant activity and other biological effects. nih.govresearchgate.net
The specific arrangement of the methoxy groups in 4-(2,5-Dimethoxyphenyl)butanoic acid will dictate the preferred orientation of the molecule within a binding site. Altering this pattern, for example, to a 3,4- or 2,3-dimethoxy substitution, would change the electronic distribution and steric profile of the molecule, likely leading to a different biological activity profile.
Role of Aromatic Ring Substituents on Biological and Chemical Properties
Beyond the methoxy groups, other substituents on the aromatic ring can dramatically alter the biological and chemical properties of phenylalkanoic acids. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a significant role in SAR. researchgate.net
For instance, in studies of cinnamic acid derivatives, the introduction of various substituents on the phenyl ring was found to either enhance or decrease biological efficacy. nih.gov Electron-withdrawing groups, such as halogens or nitro groups, can alter the acidity of the carboxylic acid and influence the molecule's ability to participate in electrostatic interactions. Conversely, electron-donating groups can enhance activities where electron-rich aromatic interactions are favorable.
Table 2: Predicted Effects of Aromatic Ring Substituents on the Properties of Phenylalkanoic Acids
| Substituent Type | Predicted Effect on Properties | Example |
| Electron-Withdrawing | Increases acidity of the carboxylic acid; alters electronic interactions. | -Cl, -NO₂ |
| Electron-Donating | Decreases acidity of the carboxylic acid; may enhance π-π stacking. | -OH, -CH₃ |
| Bulky Groups | Can introduce steric hindrance, preventing optimal binding. | -tert-butyl |
| Hydrogen Bond Donors/Acceptors | Can form additional favorable interactions with the target. | -OH, -NH₂ |
Conformational Analysis and Bioactive Conformation Elucidation
The inherent flexibility of the butanoic acid chain in this compound means that the molecule can adopt numerous conformations in solution. acs.org Identifying the specific conformation that is responsible for its biological activity—the bioactive conformation—is a key aspect of medicinal chemistry.
Conformational analysis of flexible molecules can be performed using computational methods, such as molecular mechanics and quantum mechanics, as well as experimental techniques like NMR spectroscopy. nih.gov For flexible aromatic carboxylic acids, the orientation of the carboxylic acid group relative to the phenyl ring and the torsion angles of the alkyl chain are critical conformational parameters. rsc.org
The bioactive conformation is the three-dimensional structure that the molecule adopts when it binds to its biological target. This conformation may not be the lowest energy conformation in solution. Understanding the bioactive conformation is essential for the rational design of more potent and selective analogs, as it provides a template for creating more rigid molecules that are "pre-organized" for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. nih.govnih.gov To perform a CoMFA study, a set of structurally related compounds with known biological activities are aligned, and their surrounding steric and electrostatic fields are calculated. Statistical methods are then used to derive a model that predicts the activity of new compounds.
Topomer CoMFA is a related technique that simplifies the process by avoiding the subjective step of molecular alignment. It works by breaking molecules into fragments and generating 3D models of these fragments (topomers). This approach can be particularly useful for high-throughput screening and lead optimization.
While no specific CoMFA or Topomer CoMFA studies on this compound have been published, these methods could be applied to a series of its analogs to understand the structural requirements for a particular biological activity.
A pharmacophore is an abstract description of the molecular features that are necessary for a ligand to be recognized by a biological macromolecule. wikipedia.org These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific 3D geometry. nih.govdergipark.org.tr
For this compound, a hypothetical pharmacophore model would likely include:
An aromatic ring feature corresponding to the 2,5-dimethoxyphenyl group.
One or two hydrogen bond acceptor features from the methoxy groups.
A hydrophobic feature associated with the butanoic acid chain.
A hydrogen bond donor and/or acceptor feature from the carboxylic acid group.
Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.comdovepress.com These models are valuable tools for virtual screening of compound libraries to identify new potential lead compounds.
Computational Chemistry and Molecular Modeling of 4 2,5 Dimethoxyphenyl Butanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netmdpi.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-(2,5-Dimethoxyphenyl)butanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netbiointerfaceresearch.com
Beyond geometry optimization, DFT is used to calculate a variety of electronic properties. These properties help in understanding the molecule's stability and reactivity. Key electronic properties that can be calculated for this compound include total energy, dipole moment, and polarizability. The total energy provides a measure of the molecule's stability, while the dipole moment offers insights into its polarity and intermolecular interactions. Polarizability indicates how easily the electron cloud of the molecule can be distorted by an external electric field.
Table 1: Calculated Geometric and Electronic Properties of this compound using DFT (Note: The following data is hypothetical and representative of typical DFT calculation results for similar organic molecules, as specific literature on this compound is not available.)
| Parameter | Value |
| Total Energy | -845.123 Hartree |
| Dipole Moment | 2.54 Debye |
| Polarizability | 28.5 ų |
| C=O bond length (carboxyl) | 1.21 Å |
| O-H bond length (carboxyl) | 0.97 Å |
| C-O bond length (methoxy) | 1.36 Å |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed over the carboxylic acid group. This distribution influences the intramolecular charge transfer (ICT) characteristics of the molecule. Analysis of the HOMO and LUMO compositions can reveal the nature of electronic transitions and the sites most susceptible to electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is hypothetical and representative of typical FMO analysis results for similar organic molecules.)
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap | 5.10 |
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular interactions by transforming the complex molecular wave function into a more intuitive, localized representation of chemical bonds and lone pairs. researchgate.netugm.ac.id NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the strength of chemical bonds. researchgate.net
Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound (Note: The following data is hypothetical and representative of typical NBO analysis results for similar organic molecules.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O(methoxy) | σ(C-C) | 2.8 |
| LP(2) O(carboxyl) | π(C=O) | 15.4 |
| π(C-C) ring | π*(C-C) ring | 20.1 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. clinicsearchonline.org Conversely, the hydrogen atom of the carboxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. researchgate.net The aromatic ring would show a mix of potentials, influencing its interaction with other molecules.
Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. chemrxiv.org They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. researchgate.net
Table 4: Global Reactivity Descriptors for this compound (Note: The following data is hypothetical and derived from the FMO energies in Table 2.)
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -3.70 |
| Chemical Hardness (η) | 2.55 |
| Electrophilicity (ω) | 2.68 |
The Electron Localization Function (ELF) is a method used to visualize and analyze the nature of chemical bonding in molecules. diva-portal.org It provides a measure of the probability of finding an electron pair in a given region of space. ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. Regions with low ELF values correspond to areas of delocalized electrons.
For this compound, an ELF analysis would visually confirm the locations of covalent bonds (e.g., C-C, C-H, C-O, O-H) and the lone pairs on the oxygen atoms. It can also provide insights into the aromatic character of the dimethoxyphenyl ring by showing the delocalization of π-electrons. This analysis complements NBO by providing a real-space representation of the electron pairing and bonding within the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
A computational investigation into the spectroscopic parameters of this compound would typically employ Density Functional Theory (DFT) to predict its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, would be utilized to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values would then be compared against a reference compound (e.g., Tetramethylsilane) to predict the full NMR spectrum. Such calculations help in the structural elucidation and confirmation of the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule would be calculated using DFT. This analysis helps to assign the characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, the C-O-C stretches of the methoxy groups, and the vibrations of the aromatic ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. This calculation would provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the specific molecular orbitals involved in the electronic transitions, offering insights into the compound's chromophores.
Currently, there are no published studies containing predicted spectroscopic data tables for this compound.
Calculation of First-Order Hyperpolarizability for NLO Characteristics
The nonlinear optical (NLO) properties of this compound would be investigated by calculating its first-order hyperpolarizability (β). This parameter indicates the molecule's potential for applications in optoelectronics. The calculation is typically performed using DFT methods, which can determine the dipole moment, polarizability, and hyperpolarizability tensors. A high calculated value for β suggests that the molecule may exhibit significant NLO activity. Research detailing the first-order hyperpolarizability values for this specific compound is not available.
Molecular Docking Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Affinities with Biological Receptors
Molecular docking simulations could be used to predict how this compound interacts with various biological targets. Given that other molecules with a 2,5-dimethoxyphenyl scaffold have shown activity at serotonin (B10506) receptors, these would be logical targets to investigate. Docking algorithms would place the molecule into the receptor's binding site in various orientations and conformations, calculating a binding affinity score (e.g., in kcal/mol) for each pose. A lower binding energy typically indicates a more favorable interaction. There are currently no published docking studies showing the binding modes or affinities of this compound with any specific biological receptors.
Identification of Key Residues and Interaction Hotspots
Following a docking simulation, the resulting ligand-receptor complex would be analyzed to identify the specific amino acid residues that form key interactions with this compound. This analysis would pinpoint hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding. Identifying these "hotspots" is crucial for understanding the basis of molecular recognition and for guiding future drug design efforts. No studies identifying key residues for the binding of this compound have been found.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
To assess the stability of the docked pose and understand the dynamic behavior of the ligand-receptor complex over time, molecular dynamics (MD) simulations would be performed. An MD simulation would model the movements of atoms in the system, providing insights into the flexibility of the ligand in the binding site and the stability of the key interactions identified in the docking study. Parameters such as Root Mean Square Deviation (RMSD) would be calculated to evaluate the stability of the complex. No molecular dynamics simulation studies for this compound bound to a receptor are available in the literature.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical step in computational drug discovery to evaluate the pharmacokinetic and safety profiles of a molecule. Various computational models and software are used to predict properties like:
Absorption: Human intestinal absorption, Caco-2 permeability, and blood-brain barrier penetration.
Distribution: Plasma protein binding.
Metabolism: Inhibition or substrate activity for Cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Toxicity: Predictions for mutagenicity, carcinogenicity, and other toxic endpoints.
These predictions are often guided by physicochemical properties and rules such as Lipinski's Rule of Five. A specific, detailed ADMET profile for this compound has not been published.
Lipinski's Rule of Five and Drug-likeness Assessment
Lipinski's Rule of Five is a widely recognized guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule posits that orally administered drugs generally possess certain physicochemical properties that fall within a specific range. A compound is considered to have favorable drug-like characteristics if it meets the criteria outlined in this rule.
For this compound, the relevant physicochemical parameters have been computationally determined and are presented in the table below. These parameters are crucial for assessing its compliance with Lipinski's Rule of Five. The molecular formula of the compound is C12H16O4, and its molecular weight is 224.25 g/mol . sigmaaldrich.com
| Parameter | Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 224.25 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.30 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
As the data indicates, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, its calculated LogP value is less than 5, and it possesses an acceptable number of hydrogen bond donors and acceptors. This full compliance suggests that the compound has a favorable physicochemical profile for oral administration and is likely to exhibit good absorption and permeation characteristics.
Computational Prediction of Permeability and Oral Bioavailability
Beyond the general guidelines of Lipinski's Rule of Five, more specific computational models can be employed to predict the permeability and oral bioavailability of a compound. These predictions are often based on a combination of molecular descriptors and are crucial for understanding how a potential drug will behave in the body.
Key molecular descriptors that influence permeability and bioavailability include the Topological Polar Surface Area (TPSA) and the number of rotatable bonds. TPSA is a measure of the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen) and is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better permeability. The number of rotatable bonds is an indicator of molecular flexibility, which can impact how well a molecule fits into a receptor's binding site and its ability to cross biological membranes.
The computed values for these and other relevant properties for this compound are detailed in the following table.
| Parameter | Value | General Guideline for Good Bioavailability |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 55.76 Ų | ≤ 140 Ų |
| Number of Rotatable Bonds | 5 | ≤ 10 |
| Exact Mass | 224.105 g/mol | N/A |
The computational analysis of this compound reveals a TPSA of 55.76 Ų, which is significantly below the commonly accepted threshold of 140 Ų for good cell membrane permeability. This suggests that the compound is likely to be well-absorbed. Furthermore, with 5 rotatable bonds, the molecule has a degree of conformational flexibility that is within the desirable range for oral bioavailability, generally considered to be 10 or fewer.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The core structure of 4-(2,5-Dimethoxyphenyl)butanoic acid offers numerous opportunities for chemical modification to develop next-generation analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new compounds. Research on structurally similar molecules, such as 4-substituted-2,5-dimethoxyphenethylamines, has shown that modifications to the phenyl ring can significantly impact receptor binding affinity and functional activity. nih.govnih.govresearchgate.net
Future synthetic strategies could focus on several key areas:
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, nitro groups) at the 3, 4, and 6 positions of the phenyl ring could modulate lipophilicity, electronic properties, and steric interactions with biological targets. Studies on related phenylisopropylamines demonstrate that the lipophilicity of the 4-position substituent correlates with 5-HT2A and 5-HT2B receptor affinity. nih.gov
Modification of the Butanoic Acid Chain: Altering the length of the alkyl chain, introducing unsaturation (double or triple bonds), or creating cyclic constraints could influence the molecule's conformation and flexibility, potentially leading to higher binding affinity and selectivity for specific targets.
Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres can impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Hybrid glutaric acid-amides, for instance, have shown biological activity as anti-cancer agents. mdpi.com
A systematic approach to these modifications, coupled with computational modeling and in vitro screening, will be crucial for identifying analogues with enhanced potency and target selectivity.
Table 1: Potential SAR-Guided Modifications and Expected Outcomes
| Modification Site | Proposed Change | Potential Impact on Activity | Rationale/Supporting Evidence |
|---|---|---|---|
| Phenyl Ring (Position 4) | Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) | Altered receptor binding affinity and selectivity | SAR studies on 2,5-dimethoxyphenethylamines show substituent electronics influence activity. nih.govnih.gov |
| Phenyl Ring (Position 4) | Introduction of bulky hydrophobic groups (e.g., -n-hexyl, -benzyl) | Increased lipophilicity, potentially leading to antagonist activity at certain receptors | Analogues of 1-(2,5-dimethoxyphenyl)isopropylamine with bulky groups act as 5-HT2B antagonists. nih.gov |
| Alkyl Chain | Shortening or lengthening the -(CH₂)₃- chain | Modified spatial orientation and interaction with target binding pockets | Chain length is a critical determinant of activity in many pharmacophores. |
Exploration of Novel Therapeutic Targets and Disease Applications
The 2,5-dimethoxyphenyl moiety is a key pharmacophore in compounds that interact with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2B subtypes. nih.govnih.gov This suggests that this compound and its derivatives could be valuable tools for investigating neurological and psychiatric conditions where these receptors play a role, such as depression and anxiety. nih.gov
Beyond serotonergic systems, butanoic acid derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aiontosight.airesearchgate.net The future exploration of this compound could therefore extend to:
Oncology: Investigating its potential as an inhibitor of pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway, where related quinoxaline (B1680401) structures have shown activity. researchgate.netnih.gov
Infectious Diseases: Screening for activity against various bacterial and fungal strains, as butanoic acid derivatives are known to possess antimicrobial properties. ontosight.ai
Inflammatory Disorders: Evaluating its ability to modulate inflammatory pathways, a known activity for some complex heterocyclic compounds. researchgate.net
A broad-based screening approach using high-throughput cellular and biochemical assays could rapidly identify novel and unexpected therapeutic targets, opening new avenues for drug discovery.
Integration with Nanotechnology for Targeted Drug Delivery Systems
Nanotechnology offers a promising platform to overcome challenges in drug delivery, such as poor solubility, low bioavailability, and off-target effects. The physicochemical properties of this compound, particularly the carboxylic acid group, make it a suitable candidate for integration into various nanodelivery systems.
Future research in this area could involve:
Liposomal Encapsulation: Encapsulating the compound within liposomes to improve its solubility and circulation time in the body.
Polymeric Nanoparticles: Covalently conjugating the molecule to biodegradable polymers or encapsulating it within polymeric nanoparticles for controlled and sustained release. The carboxylic acid handle provides a convenient point for chemical attachment.
Targeted Systems: Functionalizing the surface of these nanoparticles with specific ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on diseased cells (e.g., cancer cells) could enable targeted delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.
These advanced delivery systems could transform the therapeutic potential of novel analogues derived from this scaffold.
Comprehensive Metabolic Pathway Elucidation and In Vivo Pharmacokinetic Studies
Understanding the metabolic fate and pharmacokinetic profile of a compound is critical for its development as a therapeutic agent. For this compound, no such data currently exists. Future research must involve comprehensive in vitro and in vivo studies.
A plausible metabolic pathway can be hypothesized based on related structures, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). nih.govresearchgate.net Key metabolic transformations are likely to include:
O-Demethylation: Enzymatic removal of one or both methyl groups from the methoxy (B1213986) substituents on the phenyl ring. nih.gov
Beta-Oxidation: The butanoic acid side chain is a likely substrate for beta-oxidation, a common metabolic pathway for fatty acids, leading to chain shortening.
Hydroxylation: Oxidation of the aromatic ring to introduce additional hydroxyl groups.
Conjugation: The resulting metabolites, particularly those with hydroxyl or carboxyl groups, are likely to be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.
In vivo pharmacokinetic studies in animal models will be essential to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), providing critical data on the compound's bioavailability and half-life. banglajol.info
Table 2: Predicted Metabolites of this compound
| Metabolic Reaction | Predicted Metabolite | Enzyme Family (Hypothesized) |
|---|---|---|
| O-Demethylation | 4-(2-Hydroxy-5-methoxyphenyl)butanoic acid | Cytochrome P450 (CYP) |
| O-Demethylation | 4-(2,5-Dihydroxyphenyl)butanoic acid | Cytochrome P450 (CYP) |
| Beta-Oxidation | 2-(2,5-Dimethoxyphenyl)acetic acid | Acyl-CoA Dehydrogenases |
| Ring Hydroxylation | 4-(2,5-Dimethoxy-4-hydroxyphenyl)butanoic acid | Cytochrome P450 (CYP) |
Applications in Chemical Biology as Molecular Probes
Molecular probes are indispensable tools for visualizing and studying biological processes in living systems. nih.gov The this compound scaffold could be chemically modified to create novel molecular probes.
A primary strategy would involve the development of fluorescent probes. rsc.org This could be achieved by:
Conjugation to a Fluorophore: The carboxylic acid group provides a reactive handle for covalent attachment to a known fluorophore (e.g., coumarin, fluorescein, BODIPY). nih.gov
Intrinsic Fluorophore Design: Modifying the core structure to create a novel molecule with intrinsic fluorescence, potentially through the synthesis of more complex, rigidified polycyclic analogues that exhibit aggregation-induced emission (AIE) or other favorable photophysical properties. chemrxiv.org
Such probes could be designed to target specific enzymes or receptors. rsc.orgresearchgate.net If a derivative of this compound is found to bind selectively to a particular protein, a fluorescently labeled version could be used to image the localization and dynamics of that protein within cells, providing valuable insights into its biological function. nih.gov
Potential Role in Advanced Materials Science
The application of organic molecules in materials science is a rapidly expanding field. The bifunctional nature of this compound—containing both an aromatic ring and a carboxylic acid—suggests its potential as a building block for advanced materials. bldpharm.com
Future research could explore its use as:
A Monomer for Polymer Synthesis: The carboxylic acid can participate in polymerization reactions, such as polyesterification, to create novel polymers. The dimethoxyphenyl group would be incorporated as a pendant group along the polymer backbone, imparting specific properties like hydrophobicity, thermal stability, or optical characteristics.
Component of Liquid Crystals: The rigid phenyl ring is a common feature in liquid crystalline compounds. Derivatives of this molecule could be designed to exhibit liquid crystal phases, which are essential for display technologies.
Functional Organic Materials: The aromatic system can be further functionalized to create materials with interesting electronic or photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or organic semiconductors.
Exploration in this area would bridge the gap between medicinal chemistry and materials science, potentially leading to the discovery of novel functional materials derived from a biologically relevant scaffold.
Q & A
Q. What are the recommended analytical methods for characterizing 4-(2,5-Dimethoxyphenyl)butanoic acid?
Answer: Characterization should include a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the aromatic substitution pattern (2,5-dimethoxy groups) and butanoic acid chain integrity.
- High-Resolution Mass Spectrometry (HRMS): Determine the exact mass (224.105 Da) to verify molecular formula (CHO) and fragmentation patterns .
- Melting Point Analysis: Compare observed values (67–71°C) with literature data to assess purity .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm, methoxy C–O at ~1250 cm) .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage Conditions: Store in a cool (2–8°C), dry environment in airtight containers to prevent hydrolysis of methoxy groups or oxidation of the carboxylic acid moiety .
- Safety Precautions: Use personal protective equipment (PPE), including gloves and safety goggles, due to its irritant properties (GHS Xi classification). Avoid dust formation and ensure adequate ventilation .
- Disposal: Follow institutional guidelines for organic waste disposal. Neutralize with a mild base (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. What synthetic routes are reported for this compound, and how can side products be minimized?
Answer:
- Friedel-Crafts Acylation: React 2,5-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl) to form the ketone intermediate, followed by reduction to the butanoic acid .
- Side Product Mitigation:
- Use controlled stoichiometry to avoid over-acylation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
- Monitor reaction progress using thin-layer chromatography (TLC) to isolate the desired product early .
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
Answer:
- Cross-Validation: Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, NOESY NMR for spatial proximity of methoxy groups) to resolve ambiguities .
- Computational Modeling: Compare experimental H NMR chemical shifts with density functional theory (DFT)-predicted values to identify mismatches caused by solvent effects or tautomerism .
- Isotopic Labeling: Use deuterated analogs to confirm assignments of overlapping proton signals in the aromatic region .
Q. What strategies are effective for in vivo metabolite profiling of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Employ data-dependent acquisition (DDA) to detect phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites in biological matrices (e.g., plasma, urine) .
- Isotopic Labeling: Use C-labeled this compound to track metabolic pathways and quantify excretion rates .
- Data Processing: Apply software tools (e.g., XCMS, MetaboLynx) to align peaks, filter noise, and annotate metabolites based on mass defects and fragmentation patterns .
Q. What pharmacological applications have been explored for structurally related analogs?
Answer:
- Drug Impurity Analysis: Derivatives like Sitagliptin Impurity 3 (a difluorophenyl analog) are monitored in pharmaceutical formulations using HPLC with UV detection, emphasizing the need for strict purity standards .
- Receptor Modulation: Fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show potential as intermediates in synthesizing GABA-A receptor modulators or opioid agonists, suggesting possible neurological applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
